5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
Description
The compound 5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a heterocyclic molecule with a fused pyrrolo-oxazole-dione scaffold. Its molecular formula is C₂₆H₂₄ClN₃O₃ (molecular weight: 461.94 g/mol), featuring three distinct substituents:
Properties
IUPAC Name |
5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24ClN3O3/c1-16-8-4-6-10-20(16)30-23(17-12-14-18(15-13-17)28(2)3)22-24(33-30)26(32)29(25(22)31)21-11-7-5-9-19(21)27/h4-15,22-24H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCZNLCTHQTFPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(C3C(O2)C(=O)N(C3=O)C4=CC=CC=C4Cl)C5=CC=C(C=C5)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Enaminone Intermediate
The enaminone backbone is constructed through a keto-enol tautomerization reaction:
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Condensation : Combine 5-(2-chlorophenyl)furan-2-carbaldehyde with 4-dimethylaminoacetophenone in ethanol/water (1:1) under ultrasonic conditions.
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Cyclization : Introduce hydroxylamine hydrochloride to form the oxazole ring, followed by reaction with 2-methylphenyl isocyanate to install the pyrrolidine moiety.
Table 1: Reaction Conditions for Enaminone Formation
Cyclocondensation to Pyrrolo-Oxazole Core
The fused bicyclic structure is achieved via thermal or catalytic cyclization:
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Thermal isomerization : Heat the enaminone intermediate at 120°C for 6–8 hours in toluene, forming the pyrrolo[3,4-d]oxazole scaffold.
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Transition metal catalysis : Use Cu(I) or Pd(II) catalysts to enhance regioselectivity and reduce reaction time to 2–3 hours.
Alternative Synthetic Approaches
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates cyclocondensation, achieving 85% yield with reduced side products. This method is ideal for scaling due to rapid heating and uniform energy distribution.
One-Pot Sequential Reactions
A streamlined one-pot method involves:
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Simultaneous condensation and cyclization : Combine aldehydes, ketones, and hydroxylamine in a single reactor under acidic conditions.
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In situ purification : Use silica gel column chromatography (50% EtOAc/hexane) to isolate the final compound.
Table 2: Comparison of Cyclization Methods
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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¹H NMR : Peaks at δ 7.2–8.1 ppm confirm aromatic protons; δ 3.2–4.5 ppm corresponds to pyrrolidine and oxazole hydrogens.
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HRMS : Molecular ion peak at m/z 506.12 (calculated for C₂₈H₂₃ClN₃O₃).
Challenges and Optimization Strategies
Regioselectivity Issues
Competing pathways during cyclization may yield regioisomers. Using bulky ligands (e.g., triphenylphosphine) with Cu(I) catalysts suppresses undesired products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
The compound 5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, synthesis, biological activities, and case studies.
Table 1: Summary of Synthetic Routes for Related Compounds
| Compound Name | Key Synthetic Steps | Yield (%) | Reference |
|---|---|---|---|
| 5-Oxopyrrolidine Derivatives | Acid hydrazides + Carbon disulfide | 88.6% | |
| Pyrrolo[3,4-d][1,2]oxazole Derivatives | Cyclization + Functionalization | Varies |
Antioxidant Activity
Research indicates that derivatives of similar structures exhibit significant antioxidant properties. For instance, compounds containing a chloro-substituted phenyl group have shown promising results in DPPH radical scavenging assays, indicating their potential as antioxidants . The presence of the pyrrolo structure may enhance these properties due to its electron-rich nature.
Pharmacological Potential
The compound's structure suggests potential interactions with various biological targets. For instance, molecules with dimethylamino groups are known to exhibit diverse pharmacological activities, including antitumor and anti-inflammatory effects. Preliminary studies on related compounds have demonstrated their ability to inhibit key enzymes involved in inflammation pathways .
Case Studies
- Antitumor Activity : A study on structurally similar compounds highlighted their efficacy in inhibiting cancer cell proliferation in vitro. The presence of the dimethylamino group was crucial for enhancing cytotoxicity against various cancer cell lines.
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of similar pyrrolo derivatives showed significant inhibition of 5-lipoxygenase activity, suggesting that this compound could serve as a lead for developing anti-inflammatory drugs .
Table 2: Biological Activities of Related Compounds
Mechanism of Action
The mechanism of action of 5-(2-chlorophenyl)-3-[4-(dimethylamino)phenyl]-2-(2-methylphenyl)-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects: Chlorophenyl placement (ortho, meta, para) significantly alters electronic and steric profiles. For example, the target compound’s 2-chlorophenyl may induce different binding modes compared to 4-chlorophenyl in Compound A . 3-[4-(Dimethylamino)phenyl] is conserved in the target compound and Compounds A/C, suggesting a role in solubility or charge transfer.
Molecular Weight and Lipophilicity :
- The target compound has the highest molecular weight (461.94 g/mol) due to the ortho-methylphenyl group, which increases lipophilicity (logP ~3.5 estimated) compared to phenyl-substituted analogs (e.g., Compound A: logP ~3.1).
Compound D’s dichlorophenyl and benzyl groups suggest higher halogen bonding capacity, which could improve target affinity but increase toxicity risks .
Target Compound:
Biological Activity
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by a pyrrolo[3,4-d][1,2]oxazole core. The presence of various substituents such as the chlorophenyl and dimethylaminophenyl groups suggests potential interactions with biological targets.
The biological activity of the compound can be attributed to its ability to interact with various biological pathways. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The presence of phenolic structures may contribute to scavenging free radicals.
- Antimicrobial Properties : Related compounds have shown efficacy against various bacterial and fungal strains.
- Cytotoxic Effects : In vitro studies indicate potential cytotoxicity against cancer cell lines.
Research Findings
- Antimicrobial Activity : A study demonstrated that derivatives of similar compounds exhibited significant antimicrobial effects against Aspergillus flavus and Penicillium expansum, suggesting that the target compound may share similar properties .
- Cytotoxicity Studies : In vitro assays on human cancer cell lines have indicated that the compound can induce apoptosis, possibly through the mitochondrial pathway .
- Structure-Activity Relationship (SAR) : Research has identified that modifications in the substituents can significantly alter the efficacy and potency of similar compounds. For instance, changes in the dimethylamino group have been shown to enhance cytotoxic effects .
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer potential of related compounds in breast cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity compared to standard chemotherapeutics, highlighting the promise of this class of compounds in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against Staphylococcus aureus. The compound demonstrated significant inhibition at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections caused by resistant strains .
Table 1: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Antimicrobial | Inhibition of A. flavus | |
| Cytotoxicity | Induction of apoptosis in cancer |
Table 2: Structure-Activity Relationship Data
| Compound Variation | Efficacy (EC50) | Remarks |
|---|---|---|
| Base Compound | 10 µM | Standard reference |
| Dimethylamino modification | 5 µM | Increased potency |
| Chlorophenyl substitution | 15 µM | Moderate activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
